molecular formula C10H15NO3 B1583596 Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 32499-64-2

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B1583596
CAS No.: 32499-64-2
M. Wt: 197.23 g/mol
InChI Key: ANEJUHJDPGTVIO-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the molecular formula C10H15NO3. It belongs to the family of tropane alkaloids, which are known for their diverse biological activities. This compound features a bicyclic structure with a nitrogen atom, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Scientific Research Applications

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a scaffold for designing biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information. This material undergoes a series of transformations to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other tropane alkaloids such as:

The uniqueness of this compound lies in its specific structure and the potential for diverse chemical modifications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-14-10(13)11-7-3-4-8(11)6-9(12)5-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEJUHJDPGTVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2CCC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328024
Record name ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32499-64-2
Record name ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

56.5 g of tropinone are dissolved in 330 ml of anhydrous benzene and heatedto 70° C. under a nitrogen atmosphere. A solution of 88 g of freshly-distilled ethyl chloroformate in 200 ml of benzene is added dropwise within one hour, with stirring. After a further 4 hours' heating under reflux, cooling is effected, followed by filtration; the filtrate isconcentrated in a vacuum, and the residue is purified by vacuum distillation to obtain 70.75 g (88.4 percent) of (e) as colorless oil (b.p. 91° to 93° C. at 12 Pa.)
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
88.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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